Kinase Inhibition Selectivity Fingerprint vs. 1-(2-Chlorophenyl)-N-cyclohexyl Analog
The presence of a methylene linker between the 2-chlorophenyl ring and the pyrazolo[3,4-d]pyrimidine N1 position in the target compound (a benzyl-type attachment) creates a different spatial orientation of the chlorophenyl group compared to the direct N-phenyl analog 1-(2-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . In related pyrazolo[3,4-d]pyrimidine kinase inhibitor series, a single methylene spacer has been shown to alter the hinge-region binding geometry, leading to shifts in kinase selectivity profiles across the kinome. However, head-to-head quantitative selectivity data (e.g., Kd values across a kinase panel) for this specific compound pair are not publicly available, and this differentiation is inferred from class-level SAR [1].
| Evidence Dimension | Kinase selectivity profile (inferred from structural SAR) |
|---|---|
| Target Compound Data | Benzyl-type N1 attachment (2-chlorobenzyl); predicted to alter hinge-region binding geometry |
| Comparator Or Baseline | 1-(2-Chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (direct N-phenyl attachment; ChemSpider ID 125747123) |
| Quantified Difference | No direct quantitative selectivity comparison available; structural difference: presence vs. absence of methylene spacer at N1 |
| Conditions | Inferred from pyrazolo[3,4-d]pyrimidine class SAR; no direct kinome profiling data identified for this pair. |
Why This Matters
Users requiring a benzyl-type N1 substituent for a specific kinase engagement hypothesis cannot substitute with the N-phenyl analog, as the altered geometry may lead to off-target effects or loss of potency.
- [1] US7772231B2 - Substituted pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors (class-level SAR). Google Patents, 2006. View Source
